1-(Piperazin-1-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141656-32-8 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
1-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3/c1-6(7)9-4-2-8-3-5-9/h6,8H,2-5,7H2,1H3 |
InChI Key |
UOTCTDSGHIMHTA-UHFFFAOYSA-N |
SMILES |
CC(N)N1CCNCC1 |
Canonical SMILES |
CC(N)N1CCNCC1 |
Synonyms |
1-Piperazinemethanamine,alpha-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Piperazin 1 Yl Ethanamine and Its Analogues
Condensation Reactions in the Synthesis of Derivatives
Condensation reactions are a powerful tool for elaborating the core structure of 1-(piperazin-1-yl)ethanamine, enabling the introduction of a wide array of substituents and the formation of complex heterocyclic systems.
Schiff Base Formation via Condensation with Carbonyl Compounds
A prominent method for derivatizing this compound involves its condensation with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This reaction typically proceeds by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. worldresearchlibrary.orgnajah.edu The formation of the imine (C=N) bond is a key transformation, creating a new point of structural diversity.
For instance, the reaction of this compound with salicylaldehyde (B1680747) derivatives in ethanol at temperatures between 75-85°C for 3 hours yields the corresponding Schiff bases. worldresearchlibrary.org Similarly, condensation with 1-(4-bromothiophen-2-yl)ethanone in an alcohol medium under reflux conditions produces the N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base in good yield. najah.edu The use of an acid catalyst is sometimes employed to facilitate the reaction. researchgate.net
The versatility of this method is highlighted by the range of carbonyl compounds that can be utilized, including substituted thiophene-2-carbaldehydes and 1-(5-chlorothiophen-2-yl)ethanone, leading to the synthesis of novel Schiff bases with potential biological activities. nih.gov
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Salicylaldehyde | 1-(2-salicylaldiminoethyl)piperazine | worldresearchlibrary.org |
| 2-(Piperazin-1-yl)ethanamine | 1-(4-bromothiophen-2-yl)ethanone | N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | najah.edu |
| 2-(Piperazin-1-yl)ethanamine | 1-(5-chlorothiophen-2-yl)ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | nih.gov |
| 2-(Piperazin-1-yl)ethanamine | Thiophene-2-carbaldehyde | 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine | nih.gov |
| 2-(Piperazin-1-yl)ethanamine | 5-Bromothiophene-2-carbaldehyde | N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine | nih.gov |
Multi-component Cycloaddition Reactions for Heterocyclic Synthesis
While direct examples of multi-component cycloaddition reactions specifically involving this compound are not extensively detailed in the provided context, the principles of such reactions are relevant to the synthesis of heterocyclic structures that can incorporate the piperazine (B1678402) moiety. These reactions, which involve the combination of three or more reactants in a single step to form a cyclic product, are a highly efficient strategy for building molecular complexity.
Amination Pathways
Amination reactions provide direct routes to the core this compound structure and its analogues, primarily through reductive amination and nucleophilic substitution.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A key advantage of this method is its ability to control the degree of alkylation, thus avoiding the formation of multiple substitution products that can occur with direct alkylation. masterorganicchemistry.com
Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a particularly effective choice due to its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction is often carried out as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are all combined, simplifying the synthetic process. youtube.com
For the synthesis of this compound itself, a plausible reductive amination route would involve the reaction of a suitable piperazine derivative with a two-carbon aldehyde or ketone, followed by reduction.
Nucleophilic Substitution Approaches
Nucleophilic substitution offers another pathway to construct the this compound framework. This approach typically involves the reaction of a piperazine derivative, acting as the nucleophile, with an electrophile containing the desired ethylamine (B1201723) moiety.
A general industrial method for producing various ethyleneamines, including aminoethylpiperazine, involves the reaction of ethylene (B1197577) dichloride with ammonia. wikipedia.org This process yields a mixture of ethylene amines which are then separated by distillation. wikipedia.org Another manufacturing process involves reacting ethylenediamine (B42938) or ethanolamine/ammonia mixtures over a catalyst. wikipedia.org
In a more targeted laboratory synthesis, a piperazine derivative can react with a molecule containing a suitable leaving group. For example, the synthesis of 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone involves the reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 1-bromo-2-fluoroethane (B107303) in the presence of a base like potassium carbonate. nih.gov This demonstrates the principle of attaching a side chain to the piperazine ring via nucleophilic substitution.
Functional Group Transformations and Derivatization
Once the core this compound scaffold is in place, further diversification can be achieved through various functional group transformations. These reactions modify existing functional groups on the molecule to introduce new properties or to prepare it for subsequent reactions.
An example of such a transformation is the bromoacetylation of a secondary amine. This can be accomplished using bromoacetic acid in the presence of a coupling reagent like diisopropylcarbodiimide or dicyclohexylcarbodiimide. google.com This introduces a reactive bromoacetyl group that can be further functionalized.
Another important functional group transformation is the reduction of amide functionalities. For instance, piperazinediones can be reduced to the corresponding piperazines using strong reducing agents like lithium aluminum hydride (LiAlH4). google.com This conversion from an amide to an amine significantly alters the chemical properties of the molecule.
Furthermore, primary amino groups on piperazine derivatives can be converted to guanidines. This is achieved by reacting the amine with a guanidinylating agent such as pyrazole-1-carboxamidine hydrochloride in the presence of a base like N,N-diisopropylethylamine. google.com
These functional group transformations are crucial for fine-tuning the structure of this compound analogues, allowing for the systematic exploration of structure-activity relationships in various applications.
Alkylation Processes
Alkylation of the piperazine core and its side chain is a primary method for introducing structural diversity. These processes can be broadly categorized into reductive amination and nucleophilic substitution with alkyl halides. The choice of method often depends on the desired product, the starting materials' availability, and the need for selectivity.
A significant challenge in the alkylation of this compound is the presence of three reactive nitrogen atoms: a primary amine, a secondary amine within the piperazine ring, and a tertiary amine. To achieve selective alkylation, protection strategies are often employed. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to temporarily block one of the piperazine nitrogens, directing alkylation to the other. researchgate.net
Reductive amination is a powerful and widely used method for the N-alkylation of amines. masterorganicchemistry.com This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com For instance, the synthesis of N-substituted piperazine derivatives has been effectively achieved through reductive amination. nih.gov
Another prevalent alkylation method is the nucleophilic substitution reaction with alkyl halides. This approach is particularly useful for introducing simple alkyl groups. However, it can be challenging to control the degree of alkylation, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net To favor mono-alkylation, an excess of the piperazine starting material is often used. researchgate.net The reactivity of the alkyl halide and the reaction conditions, such as the choice of base and solvent, play a crucial role in the outcome of the reaction. For example, the alkylation of N-Boc-piperazine with various alkyl halides in the presence of a base like potassium carbonate is a common strategy. researchgate.net
The following table summarizes representative examples of alkylation processes for piperazine derivatives, which are analogous to the reactions that can be applied to this compound.
Alkylation of Piperazine Derivatives
| Starting Material | Reagent | Reducing Agent/Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-piperazine | Butylaldehyde | NaBH(OAc)₃ | - | - | N-Boc-N'-butylpiperazine | - | researchgate.net |
| Secondary Amine (6) | Boc protected piperidinyl aldehyde (7) | NaBH(OAc)₃ | DCE | r.t. | Compound 12a | - | nih.gov |
| Secondary Amine (6) | Alkyl bromide (11) | DIPEA | MeCN | 65 °C | Compound 12d | - | nih.gov |
| Piperazine | Alkyl halide | Pyridine | Pyridine | Reflux, 12h | Monoalkylated piperazine | - | researchgate.net |
| N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ | - | Reflux, overnight | N-Acetyl-N'-butylpiperazine | 88 | researchgate.net |
Acylation Reactions
Acylation is another fundamental transformation for modifying this compound and its analogues, allowing for the introduction of a wide variety of acyl groups. Similar to alkylation, achieving selectivity is a key consideration due to the multiple reactive amine sites.
Mono-acylation of symmetrical diamines like piperazine can be challenging, as di-acylation is often a competing reaction. Several methods have been developed to achieve selective mono-acylation. One approach involves the use of a limiting amount of the acylating agent. Another strategy is to perform the reaction in a two-phase system or to use a solid support to immobilize the diamine, thereby favoring the mono-acylated product. colab.ws For instance, a method for the selective mono-acylation of piperazine has been developed using ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel. colab.ws
For unsymmetrical molecules like this compound, the different reactivity of the primary and secondary amines can be exploited to achieve selective acylation. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards acylating agents. This inherent difference in reactivity can often be used to selectively acylate the primary amino group.
The use of protecting groups is also a common and effective strategy in acylation reactions. By protecting the secondary amine of the piperazine ring, for example with a Boc group, acylation can be directed specifically to the primary amine of the ethanamine side chain. Subsequent deprotection then yields the desired N-acylated product.
A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and activated esters. The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction. For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent has been reported for the mono-acylation of symmetrical diamines. rsc.org
The table below provides examples of acylation reactions on piperazine derivatives, illustrating the methodologies applicable to the synthesis of acylated analogues of this compound.
Acylation of Piperazine Derivatives
| Starting Material | Acylating Agent | Coupling Agent/Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Piperazine | Phenylacetic acid | CDI | Water | - | 2-Phenyl-1-(piperazin-1-yl)ethanone | - | rsc.org |
| Piperazine | Di-tert-butyl dicarbonate | Glacial acetic acid | Toluene | - | N-Boc-piperazine | - | google.com |
| Piperazine | tert-Butyl 1H-imidazole-1-carboxylate | - | Water/Brine | 30 min | N-Boc-piperazine | - | rsc.org |
Structural Elucidation and Conformational Analysis of 1 Piperazin 1 Yl Ethanamine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of 1-(piperazin-1-yl)ethanamine derivatives. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry offer detailed insights into the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei.
In the ¹H NMR spectrum of N-aminoethylpiperazine, the protons on the ethylenediamine (B42938) moiety and the piperazine (B1678402) ring give rise to distinct signals. chemicalbook.com For instance, in a derivative like 2-(4-methylpiperazin-1-yl)ethanamine, the methyl group introduces a singlet in the spectrum. nih.gov The chemical shifts and coupling patterns of the methylene (B1212753) protons in the piperazine ring and the ethylamino side chain are characteristic and help confirm the structure. The piperazine ring protons typically appear as complex multiplets due to their various couplings.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the piperazine ring in the parent piperazine molecule show a characteristic chemical shift. chemicalbook.com In derivatives of this compound, the carbons of the ethylamino group and any substituents on the piperazine ring will have distinct resonances. For example, in 1-ethylpiperazine, the ethyl group carbons are clearly identifiable. chemicalbook.com The chemical shifts are sensitive to the electronic environment, and substitution on the piperazine ring can cause noticeable shifts in the carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| N-Aminoethylpiperazine | ¹H | 2.879, 2.782, 2.40 | m | chemicalbook.com |
| 1-Acetylpiperazine | ¹H | 3.571, 3.438, 2.866, 2.823, 2.090 | m, s | chemicalbook.com |
| 1-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)ethanone | ¹H | - | - | chemicalbook.com |
| Piperazine | ¹³C | 46.9 | s | chemicalbook.com |
| N-Aminoethylpiperazine | ¹³C | - | - | nih.gov |
| 1-Ethylpiperazine | ¹³C | - | - | chemicalbook.com |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of different bonds provide a molecular fingerprint.
Key characteristic absorption bands for this compound derivatives include:
N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups of the piperazine ring exhibit characteristic stretching vibrations. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, while secondary amines show a single band in a similar region. nih.govnih.gov
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and piperazine ring methylene groups are observed in the 2800-3000 cm⁻¹ range. nih.gov
N-H Bending: The bending vibrations for the amine groups appear in the 1550-1650 cm⁻¹ region. nih.gov
C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the piperazine ring and the ethylamine (B1201723) side chain are typically found in the 1000-1200 cm⁻¹ region. nih.gov
The presence of other functional groups in derivatives, such as carbonyl groups in acetylated derivatives, will give rise to strong, characteristic absorption bands (e.g., C=O stretch around 1630-1680 cm⁻¹). rsc.org
Table 2: Key FT-IR Vibrational Frequencies for Piperazine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) | nih.govnih.gov |
| Secondary Amine (R₂-NH) | N-H Stretch | 3300-3500 (one band) | nih.govnih.gov |
| Aliphatic C-H | C-H Stretch | 2800-3000 | nih.gov |
| Amine | N-H Bend | 1550-1650 | nih.gov |
| Aliphatic Amine | C-N Stretch | 1000-1200 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple aliphatic amines like this compound, the absorption bands are typically in the far UV region and are often weak, corresponding to n→σ* transitions. rsc.org
However, when aromatic or other chromophoric groups are introduced to the piperazine ring, distinct absorption bands appear in the near-UV and visible regions. researchgate.netresearchgate.net For example, phenyl-substituted piperazine derivatives exhibit characteristic absorption maxima. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic ring and the solvent used. nih.gov For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives display absorption bands around 236–240 nm and 333–350 nm. nih.gov
Table 3: UV-Vis Absorption Maxima for Piperazine Derivatives
| Compound/Derivative Type | Solvent | λmax (nm) | Reference |
| Benzyl and Phenyl derivatives of piperazine | - | Varies | researchgate.net |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | DCM | ~236-240, ~333, ~350 | nih.gov |
| Piperazine modified carbon quantum dots | Water (pH 9.8) | - | rsc.org |
| Iron complexes of piperazine derivatives | Water (pH 7.4) | Varies | researchgate.net |
Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, which aids in structural confirmation. nih.govnajah.edu In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed, confirming the molecular weight. nist.gov
The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring and the side chain. researchgate.netresearchgate.net For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway, where the bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu For example, in 2-(4-methyl-piperazin-1-yl)-ethylamine, a major fragment ion is observed at m/z 70. nih.gov
Elemental analysis provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N, etc.). najah.edu This information, combined with the molecular weight from mass spectrometry, allows for the determination of the molecular formula.
Table 4: Mass Spectrometry Data for Piperazine Derivatives
| Compound | Ionization Method | Key Fragment (m/z) | Reference |
| 2-(4-Methyl-piperazin-1-yl)-ethylamine | GC-MS | 70 | nih.gov |
| Benzylpiperazine (BZP) | MS | - | researchgate.net |
| 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone | GC-MS | 120, 134, 162, 234 | nih.gov |
| Schiff bases of 2-(piperazin-1-yl)ethanamine | ESI-MS | Varies | najah.edu |
Advanced Structural Analysis
For a more detailed three-dimensional understanding of the molecular structure, advanced techniques like X-ray crystallography are employed, particularly for solid-state analysis of derivatives and their complexes.
X-ray Crystallography of Complexes and Derivatives
The crystal structures of metal complexes involving this compound derivatives reveal how the ligand coordinates to the metal center. researchgate.netrsc.org 2-Piperazin-1-ylethanamine can act as a bidentate chelating ligand, coordinating through the nitrogen atoms of the piperazine ring and the ethylamine side chain. researchgate.net The coordination geometry around the metal ion, such as octahedral or tetrahedral, is determined by the nature of the metal and the other ligands present. researchgate.netrsc.org These studies also provide detailed information on intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. doaj.orgnih.gov
Table 5: Selected Crystallographic Data for Piperazine Derivatives and Complexes
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| N-(4-methoxyphenyl)piperazine | - | - | 4-methoxyphenyl group is equatorial | doaj.org |
| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | Triclinic | Pī | Piperazine ring in chair conformation | nih.gov |
| [Co(sac)₂(ppzea)₂] | - | - | ppzea acts as a bidentate chelating ligand | researchgate.net |
| [ZnLHCl₂][Zn₂LCl₅]·2H₂O (L = (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine) | - | - | Distorted trigonal bipyramidal/square pyramidal and tetrahedral geometries for Zn(II) | rsc.org |
| 1,2-dimorpholinoethane | Monoclinic | P2₁/n | Centro-symmetric molecule | mdpi.com |
Coordination Chemistry of 1 Piperazin 1 Yl Ethanamine
Ligand Properties and Chelating Behavior
The presence of multiple nitrogen atoms makes 1-(Piperazin-1-yl)ethanamine a potent chelating agent, capable of forming stable complexes with various metal centers. Its coordination behavior is primarily dictated by its ability to form chelate rings and its propensity for protonation.
The most prevalent coordination mode for this compound is as an N,N'-bidentate chelating ligand. In this motif, it forms a stable five-membered chelate ring by coordinating to a metal center through the nitrogen atom of the primary ethylamine (B1201723) group and the tertiary nitrogen atom of the piperazine (B1678402) ring. elsevierpure.com This chelating behavior has been structurally confirmed in a series of transition metal complexes.
For instance, in the complex trans-[Ni(sac)₂(aeppz)₂], the N-(2-aminoethyl)piperazine (aeppz) ligand is bidentate, coordinating to the Nickel(II) ion through both the primary amine and a piperazine nitrogen. elsevierpure.com This N,N'-bidentate chelation results in a stable octahedral geometry around the metal ion. Similar coordination has been observed in isostructural complexes with other divalent metal ions, including Cobalt(II), Zinc(II), and Cadmium(II). The piperazine ring itself typically adopts a stable chair conformation within these structures.
While piperazine and its derivatives are known to act as bridging ligands connecting two or more metal centers, the primary coordination motif reported for this compound in discrete molecular complexes is chelating. biointerfaceresearch.comwikipedia.org
The basic nature of the three amine groups in this compound allows it to be easily protonated, leading to the formation of proton transfer salts. wikipedia.orgnih.gov In the presence of acids or certain anionic species during crystallization, the ligand can exist as a cation, which then forms ionic bonds with an anionic metal complex or other counter-ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. These complexes are characterized using a variety of spectroscopic and analytical methods to elucidate their structure and properties. elsevierpure.comnih.gov
A range of transition metal complexes of this compound have been synthesized and studied. These include complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II). elsevierpure.comacs.org
A representative synthesis is that of trans-[Ni(sac)₂(aeppz)₂], where 'sac' is saccharinate. This complex was prepared by reacting Nickel(II) chloride hexahydrate with N-(2-aminoethyl)piperazine (aeppz) and sodium saccharinate in an aqueous solution. elsevierpure.com The resulting crystalline product was characterized by elemental analysis, IR and UV-Vis spectroscopy, magnetic measurements, and single-crystal X-ray diffraction. elsevierpure.com The IR spectrum confirmed the bidentate coordination of the aeppz ligand. elsevierpure.com Thermal analysis showed the complex to be stable up to 220 °C. elsevierpure.com
Isostructural complexes of Cobalt(II) and Zinc(II) have also been reported, indicating a consistent coordination behavior of the ligand with these related metal ions. Thermodynamic studies have also been performed on the complexation of this compound with Copper(II) ions in aqueous solutions, confirming the formation of stable complexes. acs.org
Table 1: Selected Transition Metal Complexes of this compound
| Complex Formula | Metal Ion | Coordination Geometry | Key Findings | Reference(s) |
|---|---|---|---|---|
| trans-[Co(sac)₂(aeppz)₂] | Cobalt(II) | Distorted Octahedral | Mononuclear complex, aeppz acts as N,N'-bidentate ligand. | |
| trans-[Ni(sac)₂(aeppz)₂] | Nickel(II) | Octahedral | Mononuclear complex, aeppz is a bidentate chelating ligand. | elsevierpure.com |
| trans-[Zn(sac)₂(aeppz)₂] | Zinc(II) | Distorted Octahedral | Isostructural with Co(II) and Ni(II) analogues. |
Note: 'aeppz' = N-(2-aminoethyl)piperazine; 'sac' = saccharinate.
The molecular architecture of compounds containing this compound is diverse, ranging from simple mononuclear complexes to extended structures held together by hydrogen bonding.
In contrast, when the ligand is protonated, it acts as a counter-ion and facilitates the formation of different supramolecular architectures. In the case of the piperazine-templated copper(II) sulfate (B86663), the individual components—[Cu(H₂O)₆]²⁺ cations, protonated piperazine dications, and sulfate anions—are linked by an extensive network of N-H···O and O-H···O hydrogen bonds to form a three-dimensional (3D) supramolecular assembly. koreascience.kr The selenidostannate compound demonstrates a one-dimensional (1D) polymeric anion, with the protonated aeppz dications residing between the chains. chemicalbook.com These examples highlight how the role of the ligand—either as a direct coordinator or as a charge-balancing counter-ion—profoundly influences the final molecular architecture.
Table 2: Crystallographic Data for a Representative Metal Complex
| Parameter | trans-[Ni(sac)₂(aeppz)₂] elsevierpure.com |
|---|---|
| Chemical Formula | C₂₆H₃₈N₈NiO₆S₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2159 (14) |
| b (Å) | 8.8590 (18) |
| c (Å) | 12.871 (3) |
| α (°) | 86.13 (3) |
| β (°) | 82.25 (3) |
| γ (°) | 73.12 (3) |
| V (ų) | 777.6 (3) |
Computational and Theoretical Investigations of 1 Piperazin 1 Yl Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 1-(Piperazin-1-yl)ethanamine at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic structure, which in turn governs its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations are capable of providing satisfactory results for predicting various molecular properties, including vibrational wavenumbers. In a notable study, the vibrational wavenumbers and corresponding vibrational assignments for 1-(2-aminoethyl)piperazine (B7761512) were examined theoretically at the Hartree-Fock (HF) and DFT levels. The results of this research indicated that the B3LYP method, a hybrid functional within the DFT framework, is particularly effective in providing accurate predictions of the vibrational wavenumbers for this compound. wikipedia.org
The application of DFT extends to the optimization of the molecular geometry, which is a crucial first step in any computational study. By finding the lowest energy arrangement of the atoms, researchers can obtain a detailed picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, studies on related piperazine (B1678402) derivatives have utilized DFT with basis sets such as 6-31G(d,p) to achieve optimized molecular structures.
Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine (B6355638) Ring Structure (as a related example)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C | 1.516 - 1.555 | - |
| C-H | 1.094 - 1.112 | - |
| C-N | 1.07 - 1.09 | - |
| N-H | 0.9 - 1.01 | - |
| C-C-C | - | 109.99 - 113.60 |
| C-C-H | - | 103.57 - 111.12 |
| N-C-C | - | 108.5 |
Note: This data is for a related piperidine structure and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Theoretical Vibrational and Electronic Spectra
Computational methods are invaluable for interpreting and assigning experimental vibrational spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. For 1-(2-aminoethyl)piperazine, theoretical calculations at the HF and DFT levels have been employed to analyze its IR and Raman spectra. wikipedia.org These calculations produce a set of vibrational frequencies and their corresponding intensities, which can be correlated with the peaks observed in the experimental spectra. This allows for a detailed assignment of the vibrational modes of the molecule, providing a deeper understanding of its structural dynamics.
The predicted infrared intensities and Raman activities from these calculations are also reported, offering further points of comparison with experimental data. wikipedia.org While specific electronic spectra calculations for this compound are not detailed in the available literature, DFT and time-dependent DFT (TD-DFT) are standard methods for predicting UV-Vis absorption spectra, which correspond to electronic transitions within the molecule.
Molecular Orbital Analysis (e.g., HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For piperazine derivatives, MEP analysis can identify the nitrogen atoms of the piperazine ring and the amino group as potential sites for electrophilic attack due to their high electron density. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would exhibit a positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity in various chemical environments.
Molecular Modeling and Simulation
Beyond quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of this compound.
Conformation and Isomer Optimization
This compound possesses conformational flexibility due to the piperazine ring and the ethylamine (B1201723) side chain. The piperazine ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The orientation of the ethylamine substituent (axial versus equatorial) also gives rise to different conformers with distinct energies.
Computational methods, particularly DFT, are used to perform conformational analysis by optimizing the geometry of different possible conformers and calculating their relative energies. This allows for the identification of the most stable conformation, which is the one that the molecule is most likely to adopt. For instance, studies on 2-substituted piperazines have shown a preference for the axial conformation in certain cases, which can be influenced by intramolecular hydrogen bonding. While a detailed conformational analysis of this compound is not available in the provided search results, such studies are essential for a complete understanding of its structure-property relationships.
Intermolecular Interaction Analysis
Computational studies into the intermolecular interactions of piperazine-containing compounds provide crucial insights into their binding mechanisms with biological targets. While specific detailed analyses for this compound are not extensively documented in dedicated studies, research on structurally related piperazine derivatives offers a strong theoretical framework for understanding its potential interactions.
Investigations into various piperazine derivatives reveal that the piperazine ring is a key pharmacophore whose interactions are pivotal for biological activity. The nitrogen atoms within the piperazine ring are significant participants in hydrogen bonding. For instance, in the solid-state analysis of 1,4-bis(4-amidinobenzyl)piperazine, the protonated nitrogen atoms of the piperazine ring, along with water molecules, create a complex network of intermolecular hydrogen bonds that are central to the crystal's stability. nih.gov In other cases, the piperazine ring itself adopts a specific conformation, such as a chair form, to orient substituent groups for optimal interaction with a receptor. nih.govresearchgate.net
Flexible molecular docking studies on bridged piperazine derivatives targeting the μ-opioid receptor have shown that the piperazine ring often positions itself parallel to the receptor's transmembrane helices. researchgate.net This orientation facilitates interactions within the binding pocket. Furthermore, substituents on the piperazine ring can engage in various non-covalent interactions. These can include C-H⋯N and C-H⋯π interactions, as observed in the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine, which contribute to the formation of extended molecular chains and layers. nih.gov Density Functional Theory (DFT) calculations are often combined with experimental data like X-ray diffraction to characterize these weak, yet significant, intermolecular forces. nih.gov
The table below summarizes common intermolecular interactions observed in computational studies of various piperazine derivatives, which can be extrapolated to understand the potential interactive behavior of this compound.
| Interaction Type | Participating Groups | Role in Molecular Structure | Reference |
| Hydrogen Bonding | Piperazine ring N-atoms, substituent groups (e.g., amidine), water molecules | Dominates molecular packing, links molecules into extended chains | nih.gov |
| C-H⋯π Interactions | C-H bonds and aromatic rings of substituents | Organizes molecules into layers | nih.gov |
| Steric Interactions | Substituent groups (e.g., methylenic bridge) | Modulates receptor affinity by influencing molecular conformation | researchgate.net |
| Electrostatic Interactions | Charged or polar groups | Contributes to the stability of the ligand-receptor complex | researchgate.net |
Virtual Screening Methodologies
Virtual screening (VS) has become an indispensable tool in modern drug discovery for identifying promising hit compounds from large chemical libraries. sci-hub.box This computational technique is particularly relevant for scaffolds like piperazine, which is a common fragment in many biologically active compounds. The methodologies for virtual screening can be broadly categorized as either ligand-based (LBVS) or structure-based (SBVS). arxiv.org
In a typical SBVS workflow involving piperazine derivatives, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to dock a library of compounds. arxiv.orgnih.gov An algorithm calculates the most likely binding poses of the ligands within the target's active site and assigns a score based on the predicted binding affinity. sci-hub.boxnih.gov This score, representing the sum of intermolecular energy, internal energy, and torsional free energy, helps in ranking the compounds for further experimental testing. nih.gov
For example, virtual screening of piperazine derivatives has been successfully applied to identify potential inhibitors of human acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govresearchgate.net In such studies, a library of novel piperazine derivatives is docked into the active site of the AChE enzyme. nih.gov The results can reveal detailed interactions, such as hydrogen bonds and hydrophobic interactions, between the piperazine compounds and key amino acid residues at the catalytic or peripheral anionic sites of the enzyme. nih.govresearchgate.net
Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This approach uses the structure of known active compounds (a "seed" or "hit") to search databases for molecules with similar structural or chemical properties. arxiv.orgnih.gov This method was used in a collaborative project to expand a hit series for visceral leishmaniasis, where similarity searches based on a hit structure were performed on proprietary compound collections to find novel, related chemotypes. nih.gov Computational methods are also used in the initial design phase of new derivatives, as was the case in the development of piperazine-containing compounds targeting serotonin (B10506) receptors. nih.gov
The following table outlines a typical workflow for a structure-based virtual screening campaign for identifying novel piperazine-based inhibitors.
| Step | Description | Key Objective | Reference |
| 1. Target & Library Preparation | The 3D structure of the target protein is obtained and prepared. A library of piperazine derivatives is created or sourced from databases. | To prepare the receptor and ligand files for docking. | sci-hub.boxnih.gov |
| 2. Molecular Docking | The compound library is docked into the defined binding site of the target protein using software like AutoDock. | To predict the binding conformation and orientation of each compound in the active site. | nih.gov |
| 3. Scoring and Ranking | A scoring function calculates the binding energy for each docked compound. Compounds are ranked based on their scores. | To prioritize compounds with the highest predicted binding affinity for the target. | sci-hub.boxnih.gov |
| 4. Post-Processing & Analysis | Top-ranked compounds are visually inspected for their binding modes and key interactions (e.g., H-bonds, hydrophobic contacts) with active site residues. | To select a diverse set of promising candidates and understand the structural basis of their activity. | nih.govacs.org |
| 5. Experimental Validation | The selected hit compounds are acquired or synthesized and then tested in biological assays to confirm their activity. | To validate the computational predictions and identify true active compounds. | researchgate.netnih.gov |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Principles of Structural Modification and Biological Response
The versatile structural nature of the piperazine (B1678402) ring is a key feature in the development of new bioactive molecules. nih.gov This six-membered ring, which contains two nitrogen atoms at opposing positions, provides a large polar surface area, relative structural rigidity, and multiple hydrogen bond donors and acceptors. These characteristics often lead to enhanced water solubility and favorable pharmacokinetic properties, as well as improved affinity and specificity for biological targets. nih.govacs.org
The process of modifying a lead compound, such as a derivative of 1-(piperazin-1-yl)ethanamine, is an iterative cycle. It involves computational modeling, chemical alteration, biological testing, and structure-based design to optimize the molecule's potency and selectivity. proteinstructures.com Even minor structural changes can significantly impact the potency of a compound, a principle that is well-exploited to achieve desired biological activity. drugdesign.org The goal is to design analogues that have enhanced interactions with specific sites on a protein target. drugdesign.org The analysis of these structure-activity relationships (SAR) in three dimensions helps to understand how changes in the ligand's structure affect its binding to the receptor. drugdesign.org
Natural products often serve as a starting point for structural modification to discover new drugs. nih.gov Although they possess great structural diversity, they may have limitations such as poor stability or solubility. nih.gov Therefore, modifying these natural scaffolds is a crucial strategy in drug development. nih.gov
SAR in Biological Target Interactions
The interaction of this compound derivatives with various biological targets, including receptors and enzymes, is highly dependent on their structural features.
Receptor Binding Studies
Dopamine (B1211576) Receptors:
The affinity of piperazine derivatives for dopamine D2 and D3 receptors is significantly influenced by substitutions on the piperazine ring. nih.gov Studies on hybrid molecules combining a substituted piperazine fragment with other moieties have shown that the nature of the N-aryl substitution on the piperazine ring is crucial for binding affinity and selectivity. nih.gov For instance, introducing various hydrophobic and heteroaromatic substitutions on the piperazine ring is well-tolerated by both D2 and D3 receptors. nih.gov
A key finding is that the length of the linker between the piperazine and another part of the molecule, like an aminotetralin fragment, is important for potency and selectivity towards the D3 receptor, with a two-methylene linker often being optimal. nih.gov The introduction of a substituent at the ortho position of the phenyl ring attached to the piperazine is a preferred modification for enhancing binding to the D2 receptor. tandfonline.com
| Compound Modification | Receptor Affinity | Key Findings |
| N-aryl substitution on piperazine ring | D2/D3 receptors | Tolerated well, delineates nature of binding pocket. nih.gov |
| Two-methylene linker | D3 receptor | Optimal for potency and selectivity in hybrid derivatives. nih.gov |
| Ortho-substituent on phenyl ring | D2 receptor | Preferred modification for increased binding. tandfonline.com |
| Bis(p-fluoro) substitution in (diphenylmethoxy)ethyl fragment | Dopamine transporter (DAT) | Slightly increased affinity but reduced selectivity. nih.gov |
Serotonin (B10506) Receptors:
Piperazine derivatives are known to interact with a variety of serotonin (5-HT) receptors, and their affinity can be modulated by structural modifications. For example, long-chain arylpiperazine derivatives, with the general structure Ar–piperazine–linker–terminal fragment, can be modified to create selective or non-selective ligands for different 5-HT receptors. acs.org
In the pursuit of dual 5-HT7/5-HT1A receptor agonists, modifications to the linker and terminal fragment of 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives have been explored. acs.org These changes have led to the identification of compounds with higher affinity for the 5-HT1A receptor. acs.org For the 5-HT2A receptor, introducing a fluorine atom to the phenyl ring of certain piperazine derivatives has a beneficial effect on activity, with the para-position showing the highest affinity. tandfonline.com
| Compound Modification | Receptor Affinity | Key Findings |
| Linker and terminal fragment modification in long-chain arylpiperazines | 5-HT1A receptor | Can lead to higher affinity. acs.org |
| Fluorine substitution on phenyl ring | 5-HT2A receptor | Para-substitution leads to the highest affinity. tandfonline.com |
| N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives | 5-HT1A receptor | Anxiolytic-like activity mediated via these receptors. nih.gov |
Adenosine (B11128) A2A Receptor:
Derivatives of this compound have also been investigated as antagonists for adenosine receptors. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed and found to be potent and selective A2B adenosine receptor antagonists. nih.gov Specifically, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603) showed high specificity for the human A2B receptor with virtually no affinity for A1 and A2A receptors at concentrations up to 10 microM. nih.gov
Enzyme Inhibition Profiling
Pancreatic Lipase (B570770):
The inhibition of pancreatic lipase is a target for anti-obesity agents. While direct studies on this compound are not detailed, the broader class of natural and synthetic compounds shows that various molecular structures can inhibit this enzyme. nih.gov For instance, polyphenols, terpenoids, and lipophilic compounds from microbial sources are known inhibitors. nih.gov Orlistat, a hydrogenated derivative of lipstatin, acts by forming a covalent bond with the active serine site of the lipase. nih.gov
Monoacylglycerol Lipase (MAGL):
Monoacylglycerol lipase (MAGL) is a therapeutic target for various diseases. A novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL was identified through virtual screening. nih.gov Subsequent molecular modeling and optimization led to a derivative with an IC50 of 6.1 µM for reversible MAGL inhibition. nih.gov The development of reversible inhibitors is of particular interest to avoid side effects from prolonged inactivation of the enzyme. nih.gov Other research has identified piperazine and piperidine (B6355638) triazole ureas as highly potent and selective MAGL inhibitors. nih.gov
| Inhibitor Class | Target Enzyme | Key Findings |
| Phenyl(piperazin-1-yl)methanone derivatives | Monoacylglycerol Lipase (MAGL) | Identified as reversible inhibitors with micromolar potency. nih.gov |
| Piperazine and piperidine triazole ureas | Monoacylglycerol Lipase (MAGL) | Ultrapotent and highly selective inhibitors. nih.gov |
Sphingosine Kinase 1 (SphK1):
Sphingosine kinase 1 (SphK1) is a key enzyme in cell signaling and a target for inflammatory diseases and cancer. nih.govnih.gov The molecular combination of different screening hits has led to the development of potent SphK1 inhibitors. nih.gov For example, compound 22a (PF-543) inhibits SphK1 with an IC50 of 2 nM and is over 100-fold selective against the SphK2 isoform. nih.gov By modifying the "tail-region" substituents of these inhibitors, the specificity for SphK1 and SphK2 can be modulated, leading to selective, dual, or SphK2-preferential inhibitors. nih.gov One such derivative, RB-005, a 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov
Structure-Kinetic Relationship Analysis
Structure-kinetic relationship (SKR) studies aim to understand how structural modifications influence the binding kinetics (the rates of association and dissociation) of a ligand to its target. While SAR focuses on binding affinity (a thermodynamic parameter), SKR provides insights into the dynamic aspects of the interaction, which can be crucial for a drug's efficacy and duration of action.
For piperazine derivatives, SKR analysis is an emerging area. For instance, in the context of histamine (B1213489) H3 receptor antagonists, which can also possess a piperazine core, drug-receptor kinetics have been shown to differentiate clinically evaluated compounds. nih.gov The understanding of how the structure of a piperazine-containing molecule affects its on-rate and off-rate from a receptor is a key aspect of modern drug design. However, detailed SKR studies specifically for this compound derivatives are not extensively reported in the provided search results. The principles of structure-based design suggest that a thorough understanding of the molecular recognition between a ligand and its protein target is fundamental, which implicitly includes the kinetics of this interaction. drugdesign.org
Advanced Applications and Research Directions of 1 Piperazin 1 Yl Ethanamine Scaffolds
Utility in Medicinal Chemistry Scaffolds
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable properties, which include high aqueous solubility, tunable basicity, and a conformationally rigid structure that can orient substituents in a well-defined spatial arrangement. rsc.org These characteristics make the piperazine moiety, and by extension scaffolds like 1-(piperazin-1-yl)ethanamine, a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org
The structural features of this compound make it an ideal starting point or intermediate for the synthesis of novel chemical entities (NCEs). Its distinct amine groups offer differential reactivity, allowing for selective chemical modifications to build molecular complexity. Researchers utilize this scaffold to connect different pharmacophoric fragments, creating hybrid molecules with potentially new or enhanced biological activities.
A clear example of this is in the design of potential anticancer agents. In one study, a novel scaffold, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was synthesized and used in "click chemistry" reactions to create a library of 1,2,3-triazole-containing hybrid molecules. nih.gov This molecular hybridization approach links a nitroimidazole moiety with various substituted fragments via the piperazine linker, demonstrating a rational strategy for generating diverse NCEs for biological screening. nih.gov The piperazine core acts as a versatile and reliable linker in the construction of these complex derivatives.
The this compound scaffold is frequently incorporated into molecules to explore and optimize interactions with biological targets. The piperazine ring itself can be a key part of the bioactive motif, fitting into binding pockets of receptors or enzymes. Furthermore, the ethylamine (B1201723) side chain provides a vector for introducing additional functional groups to probe the target's surface and establish new interactions.
In the pursuit of new anticancer drugs, hybrid molecules containing a 4-nitroimidazole (B12731) core linked via a piperazine group have been synthesized and evaluated. nih.gov This research explored how different substitutions on the molecule affect its anti-proliferative potency against various human cancer cell lines. Two derivatives, in particular, demonstrated significant activity against the MCF-7 breast cancer cell line, highlighting the effectiveness of this molecular design in discovering potent bioactive motifs. nih.gov
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Description | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 9g | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazole | MCF-7 (Breast Cancer) | 2.00 ± 0.03 |
| 9k | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)methyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | MCF-7 (Breast Cancer) | 5.00 ± 0.01 |
Data sourced from a study on novel hybrid nitroimidazole derivatives. nih.gov
Interdisciplinary Applications
The utility of this compound extends beyond medicine into various fields of chemical science, driven by the reactivity and coordination properties of its multiple amine groups.
This compound is a versatile ligand in coordination chemistry and catalysis. chemicalbook.comsigmaaldrich.com Its structure, featuring three nitrogen atoms with different steric and electronic properties (primary, secondary, and tertiary), allows it to coordinate with metal ions in multiple ways, acting as a monodentate, bidentate, or tridentate ligand. This flexibility enables the fine-tuning of the electronic and steric environment around a metal center, thereby influencing the performance of metal-based catalysts. tandfonline.com
Metal complexes derived from this compound and its Schiff base derivatives have shown significant catalytic activity. tandfonline.com Furthermore, the compound has been used to create heterogeneous organocatalysts. In one study, 1-(2-aminoethyl)piperazine (B7761512) was immobilized on the surface of Graphene Oxide (GO). researchgate.net The resulting GO-A.P. material served as a highly efficient and reusable organocatalyst for the one-pot synthesis of various xanthene and pyran derivatives, demonstrating its practical application in facilitating complex organic reactions. researchgate.net
In material science, this compound (AEP) is widely used as a specialty chemical, particularly in the field of polymers and resins. bldpharm.com Its most prominent application is as a curing agent for epoxy resins. wikipedia.orgbldpharm.com The molecule's unique structure plays a crucial role in the curing process: the tertiary amine acts as an accelerator for the polymerization, while the primary and secondary amines provide active hydrogens for cross-linking with the epoxy groups. wikipedia.org This process results in a durable, cross-linked polymer network used in high-performance coatings, adhesives, and composites, often to provide corrosion resistance for steel and other substrates. wikipedia.org
Beyond epoxy systems, the compound is also used as an intermediate in the production of polyamide resins, which have applications in printing inks and hot-melt adhesives. bldpharm.com
Table 2: Applications of this compound in Material Science
| Application Area | Specific Use | Function |
|---|---|---|
| Polymer Chemistry | Epoxy Resin Curing | Acts as a curing agent and accelerator for cross-linking. wikipedia.orgbldpharm.com |
| Coatings | Corrosion Inhibition | Forms part of coating systems that protect metal substrates. wikipedia.org |
| Adhesives | Polyamide Resin Production | Serves as a monomer/intermediate for resins used in adhesives. bldpharm.com |
| Asphalt (B605645) Technology | Additive | Used as an asphalt additive to improve material properties. wikipedia.orgbldpharm.com |
The alkaline nature of amines makes them suitable candidates for capturing acidic gases like carbon dioxide (CO₂). This compound and the broader class of piperazine-based solvents have been investigated for their potential in carbon capture and storage (CCS) technologies. wikipedia.org Amine scrubbing is a leading method for capturing CO₂ from industrial flue gas, and piperazine has emerged as a promising solvent. tandfonline.com
Concentrated aqueous piperazine (PZ) solutions exhibit high CO₂ absorption rates—more than double that of the benchmark 7 m monoethanolamine (MEA)—and negligible thermal degradation at temperatures up to 150°C. sigmaaldrich.com Research has also explored chemically modifying piperazine to enhance its CO₂ capture properties. One study investigated trimethylsilylated piperazines, which react readily with CO₂ through an insertion reaction into the Si-N bond. researchgate.net Calorimetric measurements and DFT calculations determined the reaction enthalpies for this CO₂ insertion to be in the range of -37 to -107 kJ mol⁻¹, confirming a strong and favorable interaction. researchgate.net These findings underscore the potential of piperazine-based compounds, including this compound, as effective solvents in next-generation carbon capture systems. chemicalbook.comresearchgate.net
Emerging Research Avenues and Future Perspectives
The this compound scaffold and its broader piperazine-containing chemical space continue to be a fertile ground for drug discovery and development. The inherent structural features of the piperazine ring, such as its ability to be readily modified at two distinct nitrogen positions, its capacity to improve aqueous solubility, and its role as a versatile linker, make it a privileged structure in medicinal chemistry. Researchers are actively exploring novel derivatives in a variety of therapeutic areas, pushing the boundaries of their potential applications. These emerging avenues of research promise to yield a new generation of therapeutics with enhanced efficacy and novel mechanisms of action.
The future of drug discovery programs will likely see an increased focus on piperazine-based molecular designs. The ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates by incorporating the piperazine moiety is a significant advantage. nih.gov This adaptability allows for the creation of extensive libraries of analogues for screening against a wide array of biological targets. The ongoing exploration of piperazine derivatives as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents underscores the broad therapeutic potential of this chemical class.
Anticancer Investigations
In the realm of oncology, researchers are designing novel piperazine derivatives that target various hallmarks of cancer. A notable area of investigation is the development of tubulin polymerization inhibitors. For instance, a series of novel arylamide derivatives containing a piperazine moiety has been synthesized and evaluated for their ability to inhibit tubulin polymerization, showing potent activity against liver cancer cells. nih.gov One representative compound, MY-1121, exhibited impressive IC₅₀ values against several human cancer cell lines. nih.gov
Furthermore, piperazine derivatives are being explored as inhibitors of key signaling pathways implicated in cancer progression. A series of 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing N-(piperazin-1-yl)alkyl side chains have been designed as potential MEK inhibitors. nih.gov One compound, 10g , demonstrated significant inhibitory activity against MEK1 kinase and potent anticancer effects against human hepatocarcinoma cell lines. nih.gov Other research has focused on combining the piperazine scaffold with other pharmacophores to create hybrid molecules with enhanced anticancer activity. For example, novel piperazine derivatives of vindoline (B23647) have shown significant antiproliferative effects across a broad panel of human tumor cell lines. mdpi.com
Table 1: Anticancer Activity of Novel Piperazine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line(s) | Key Findings (IC₅₀/Activity) | Reference |
|---|---|---|---|---|
| MY-1121 | Tubulin Polymerization Inhibitor | SMMC-7721, HuH-7 (Liver Cancer) | IC₅₀ of 89.42 nM and 91.62 nM, respectively. nih.gov | nih.gov |
| Compound 10g | MEK1 Inhibitor | SMMC-7721, HepG2, Hep3B (Hepatocarcinoma) | IC₅₀ of 1.39 µM, 0.51 µM, and 0.73 µM, respectively. nih.gov | nih.gov |
| Compound 3 | Apoptosis Induction, G0/G1 Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | IC₅₀ of 11.3 µM. ijpsr.com | ijpsr.com |
| PD-2 | Growth Inhibition | HepG2 (Liver Cancer) | 90.45% growth inhibition at 100 µg/mL. fedlab.ru | fedlab.ru |
| Vindoline-piperazine conjugate 23 | Antiproliferative | MDA-MB-468 (Breast Cancer) | GI₅₀ = 1.00 µM. mdpi.com | mdpi.com |
| Vindoline-piperazine conjugate 25 | Antiproliferative | HOP-92 (Non-small cell lung cancer) | GI₅₀ = 1.35 µM. mdpi.com | mdpi.com |
Neurodegenerative and Psychiatric Disorders
The blood-brain barrier permeability of many piperazine derivatives makes them attractive candidates for treating central nervous system disorders. A significant emerging area is the development of therapeutics for Alzheimer's disease. Researchers have identified piperazine derivatives as potential activators of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in synaptic stability. nih.gov One such piperazine compound, referred to as PPZ, was shown to restore long-term potentiation in a mouse model of Alzheimer's, suggesting its potential as a lead molecule for developing novel AD therapies. nih.gov
In the field of psychiatry, new 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives are being synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of depression. nih.gov A promising compound from this series, A20 , demonstrated potent 5-HT reuptake inhibition, good pharmacokinetic properties, and antidepressant-like effects in animal models. nih.gov
Table 2: Neuroprotective and Psychotropic Activity of Piperazine Derivatives
| Compound | Target/Mechanism | Disease Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| PPZ | TRPC6 Activator | 5xFAD mouse model of Alzheimer's | Restored long-term potentiation. nih.gov | nih.gov |
| A20 | Selective Serotonin Reuptake Inhibitor | Rat forced swimming test | Reduced immobility times. nih.gov | nih.gov |
Antimicrobial and Anti-inflammatory Applications
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and piperazine derivatives have emerged as a promising class of compounds. Novel 7-[4-(4-(un)substituted)piperazine-1-carbonyl]-piperazin-1-yl] derivatives of fluoroquinolones have shown potent activity against ciprofloxacin-resistant Pseudomonas aeruginosa. nih.gov Specifically, compounds 5h , 5k , and 5l were significantly more potent than ciprofloxacin (B1669076) against this resistant strain. nih.gov Another study focused on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which exhibited antimicrobial activity against Staphylococcus strains by inhibiting DNA gyrase. nih.gov
In the context of inflammation, new piperazine derivatives are being investigated for their anti-inflammatory effects. A study on novel piperazine derivatives, including PD-1 and PD-2 , demonstrated significant anti-inflammatory activity through the inhibition of nitrite (B80452) production and TNF-α generation. fedlab.rueurekaselect.com Another compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), was found to reduce paw edema and the levels of pro-inflammatory cytokines in animal models. nih.gov
Table 3: Antimicrobial and Anti-inflammatory Activity of Piperazine Derivatives
| Compound | Target/Mechanism | Pathogen/Model | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|---|
| 5h, 5k, 5l | Unknown (Fluoroquinolone derivative) | Ciprofloxacin-resistant P. aeruginosa | MIC as low as 16 µg/mL (16-fold more potent than ciprofloxacin). nih.gov | nih.gov |
| PNT | DNA Gyrase Inhibitor | S. epidermidis, S. aureus, MRSA | MIC of 2.5 µg/mL, 2.5 µg/mL, and 6.7 µg/mL, respectively. nih.gov | nih.gov |
| PD-1 | Anti-inflammatory | In vitro assay | 56.97% inhibition of TNF-α generation at 10 µM. fedlab.rueurekaselect.com | fedlab.rueurekaselect.com |
| PD-2 | Anti-inflammatory | In vitro assay | 44.73% inhibition of TNF-α generation at 10 µM. fedlab.rueurekaselect.com | fedlab.rueurekaselect.com |
| LQFM182 | Anti-inflammatory | Carrageenan-induced pleurisy | Reduced cell migration and pro-inflammatory cytokines. nih.gov | nih.gov |
Antimalarial Research
Malaria remains a significant global health threat, and the development of new antimalarial drugs is a priority. Piperazine-based compounds are being explored as potential antimalarials. A series of 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanone derivatives were designed and synthesized as inhibitors of falcipain-2, a crucial enzyme for the malaria parasite Plasmodium falciparum. Three compounds from this series, 6h , 6n , and 6o , showed good inhibitory activity against the enzyme.
Table 4: Antimalarial Activity of Piperazine Derivatives
| Compound | Target/Mechanism | Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|---|
| 6h, 6n, 6o | Falcipain-2 Inhibitor | Plasmodium falciparum (recombinant enzyme) | Good inhibitory activity. |
Q & A
Q. What are the common synthetic routes for 1-(piperazin-1-yl)ethanamine and its derivatives?
- Methodological Answer : The compound is synthesized via reductive amination or Schiff base condensation. For example, reductive amination of benzaldehyde with 2-(piperazin-1-yl)ethanamine using a Pd/NiO catalyst under hydrogen yields N-benzyl derivatives with 98% efficiency . Schiff bases are formed by condensing 2-(piperazin-1-yl)ethanamine with aldehydes (e.g., thiophene-2-carbaldehyde) in 1:1.2 molar ratios, producing ligands like N-(thiophen-2-ylmethylene) derivatives. These reactions are typically monitored by NMR and IR spectroscopy .
Q. How is this compound structurally characterized in research settings?
- Methodological Answer : Structural elucidation employs X-ray crystallography, NMR, and FTIR. Single-crystal X-ray diffraction (SCXRD) at 100 K reveals bond lengths (e.g., C–C: 0.007 Å) and hydrogen-bonded networks (N–H⋯O, C–H⋯Cl) in coordination complexes . NMR (e.g., , ) identifies proton environments, such as piperazine ring protons resonating at δ 2.33–2.66 ppm . FTIR confirms imine (C=N) stretches near 1600–1650 cm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters to prevent inhalation. Wear nitrile gloves (JIS T 8116) and full-body protective clothing to avoid skin contact. Work in well-ventilated areas to minimize aerosol formation, and store the compound below 28°C in dry conditions .
Q. What are the primary research applications of this compound derivatives?
- Methodological Answer : Derivatives act as pancreatic lipase inhibitors (e.g., Schiff bases like L1–L3) with IC values validated via enzymatic assays . They also form trinuclear zinc complexes for crystallography studies, where Zn adopts square pyramidal or tetrahedral geometries .
Advanced Research Questions
Q. How do computational methods like DFT enhance the study of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, optimizing geometries and comparing experimental/theoretical UV-Vis spectra. For example, HOMO-LUMO gaps in Schiff bases correlate with antioxidant activity, validated via DPPH assays .
Q. What coordination chemistry insights exist for this compound in metal complexes?
Q. How do researchers resolve contradictions in enzymatic inhibition data for Schiff base derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., L2 vs. L3) are addressed by molecular docking (AutoDock Vina) to identify binding affinities to lipase active sites. Thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) further validate competitive inhibition mechanisms .
Q. What strategies optimize synthetic yields of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
